2-Pentanone, 3,3,4,4-tetramethyl-
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Overview
Description
2-Pentanone, 3,3,4,4-tetramethyl- is an organic compound with the molecular formula C9H18O and a molecular weight of 142.2386 g/mol . It is also known by other names such as di-tert-butyl ketone, hexamethylacetone, and pivalone . This compound is a colorless liquid with a characteristic odor and is used in various chemical applications.
Preparation Methods
2-Pentanone, 3,3,4,4-tetramethyl- is typically synthesized through the alkylation of methyl isobutyl ketone. This process involves reacting methyl isobutyl ketone with a methylating agent such as methyl iodide under basic conditions . The reaction conditions usually include the use of a strong base like sodium hydride or potassium tert-butoxide to facilitate the alkylation process.
Chemical Reactions Analysis
2-Pentanone, 3,3,4,4-tetramethyl- undergoes various chemical reactions, including reduction, oxidation, and substitution reactions. One notable reaction is its reduction using lithium triethylborohydride in tetrahydrofuran at 0°C, which yields the corresponding alcohol . The compound can also undergo ozonolysis, resulting in the formation of formaldehyde and other products .
Scientific Research Applications
2-Pentanone, 3,3,4,4-tetramethyl- has several scientific research applications. It is used as a solvent and reagent in organic synthesis due to its stability and reactivity. In the field of chemistry, it is employed in the synthesis of various organic compounds. In biology and medicine, it is used in the study of metabolic pathways and as a reference compound in analytical chemistry . Additionally, it has applications in the industrial sector, particularly in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Pentanone, 3,3,4,4-tetramethyl- involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of addition products. The compound’s reactivity is influenced by the presence of bulky tert-butyl groups, which can affect its steric and electronic properties .
Comparison with Similar Compounds
2-Pentanone, 3,3,4,4-tetramethyl- is similar to other ketones such as 2,2,4,4-tetramethyl-3-pentanone and 3,3,4,4-tetramethyl-2-pentanone . These compounds share similar structural features and reactivity patterns. 2-Pentanone, 3,3,4,4-tetramethyl- is unique due to its specific arrangement of methyl groups, which can influence its physical and chemical properties. The presence of four methyl groups on adjacent carbon atoms makes it distinct from other ketones with different substitution patterns .
Properties
CAS No. |
865-66-7 |
---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
3,3,4,4-tetramethylpentan-2-one |
InChI |
InChI=1S/C9H18O/c1-7(10)9(5,6)8(2,3)4/h1-6H3 |
InChI Key |
VVCKMVBQLNBXOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)C(C)(C)C |
Origin of Product |
United States |
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